1-Sec-butyl-piperidin-4-one 1-Sec-butyl-piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 72544-17-3
VCID: VC14461608
InChI: InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-Sec-butyl-piperidin-4-one

CAS No.: 72544-17-3

Cat. No.: VC14461608

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-Sec-butyl-piperidin-4-one - 72544-17-3

Specification

CAS No. 72544-17-3
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-butan-2-ylpiperidin-4-one
Standard InChI InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3
Standard InChI Key XYIMUBJXPVXFMF-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1CCC(=O)CC1

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Configuration

1-Sec-butyl-piperidin-4-one (CAS 72544-17-3) belongs to the piperidinone family, a class of six-membered heterocyclic compounds featuring a ketone group at the fourth position. The sec-butyl substituent (–CH(CH2CH3)2) attached to the nitrogen atom introduces steric and electronic effects that influence the compound’s reactivity and intermolecular interactions . The molecular formula C9H17NO corresponds to a molecular weight of 155.24 g/mol, as calculated from its constituent atoms .

Spectroscopic and Computational Descriptors

Key identifiers include the SMILES notation CC(C)CN1CCC(=O)CC1 and the InChIKey KMTASGXMTBUSSP-UHFFFAOYSA-N, which facilitate database searches and computational modeling . Theoretical predictions using tools like PubChem’s computed descriptors suggest a pKa of approximately 10.43±0.50, indicating weak basicity typical of aliphatic amines .

Physicochemical Properties

While experimental data for 1-sec-butyl-piperidin-4-one remains sparse, analogies to related piperidinones provide insights into its likely behavior:

PropertyValue (Predicted/Analogous)Basis of Estimation
Boiling Point175–176°C (at 768 Torr)Similar sec-butyl amines
Density0.8378 g/cm³Piperidine derivatives
SolubilityModerate in polar solventsKetone and amine groups

These estimates highlight the compound’s potential volatility and solubility profile, critical for purification and application in synthetic workflows.

Synthetic Approaches and Methodological Challenges

Current Synthesis Strategies

  • Ring-Closing Reactions: Cyclization of δ-amino ketones or their precursors.

  • N-Alkylation: Introducing the sec-butyl group via alkylation of piperidin-4-one using sec-butyl halides or tosylates.

  • Reductive Amination: Condensation of 4-piperidone with sec-butylamine under reducing conditions.

The lack of explicit procedural details underscores the need for further methodological development, particularly in optimizing yield and stereoselectivity.

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with simpler piperidine derivatives:

CompoundKey Structural FeatureFunctional Difference
PiperidineBasic nitrogen, no ketoneHigher basicity, limited reactivity
4-PiperidoneKetone at C4Enhanced electrophilicity
1-Methylpiperidin-4-oneMethyl substituent at NReduced steric hindrance

The sec-butyl group in 1-sec-butyl-piperidin-4-one balances steric bulk and lipophilicity, making it a versatile intermediate for further derivatization .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing efficient, scalable routes to 1-sec-butyl-piperidin-4-one.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neurological activity profiles.

  • Computational Studies: Molecular docking and QSAR models to predict target interactions.

This compound’s structural novelty positions it as a valuable candidate for interdisciplinary research, bridging gaps in medicinal chemistry and materials science.

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